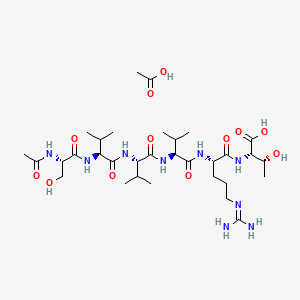
Acetyl hexapeptide 38 Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl hexapeptide 38 Acetate, also known by the trade name Adifyline®, is a synthetic peptide with the sequence Ac-Ser-Val-Val-Val-Arg-Thr-NH2 . This compound is primarily used in cosmetic formulations for its ability to increase the volume of fatty tissue beneath the skin, making it a popular ingredient in products aimed at enhancing body curves and reducing wrinkles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetyl hexapeptide 38 Acetate is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The peptide is then cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process involves automated peptide synthesizers, which allow for the efficient and high-throughput production of peptides. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Acetyl hexapeptide 38 Acetate primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Cleavage from Resin: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove protecting groups.
Major Products Formed
The major product formed is the desired peptide, this compound. By-products may include truncated peptides and peptides with incomplete deprotection, which are removed during purification .
Scientific Research Applications
Acetyl hexapeptide 38 Acetate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in adipocyte differentiation and lipid accumulation.
Medicine: Explored for its potential in anti-aging and body contouring treatments.
Industry: Incorporated into cosmetic formulations for skin and body care products
Mechanism of Action
Acetyl hexapeptide 38 Acetate increases the expression of PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1α) by 61.1%, which plays a crucial role in cellular energy metabolism. This upregulation enhances the capability of lipid storage by mature adipocytes in white adipose tissue, leading to increased fatty tissue volume in targeted areas .
Comparison with Similar Compounds
Similar Compounds
Acetyl hexapeptide-8: Known for its anti-wrinkle properties by inhibiting muscle contractions.
Palmitoyl pentapeptide-4: Promotes collagen production and skin repair.
Copper tripeptide: Known for its wound healing and anti-inflammatory properties.
Uniqueness
Acetyl hexapeptide 38 Acetate is unique in its ability to specifically target adipocytes and increase fatty tissue volume, making it particularly effective in body contouring and anti-aging applications .
Properties
Molecular Formula |
C32H59N9O12 |
|---|---|
Molecular Weight |
761.9 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid;acetic acid |
InChI |
InChI=1S/C30H55N9O10.C2H4O2/c1-13(2)20(26(45)35-18(10-9-11-33-30(31)32)24(43)39-23(16(7)41)29(48)49)37-28(47)22(15(5)6)38-27(46)21(14(3)4)36-25(44)19(12-40)34-17(8)42;1-2(3)4/h13-16,18-23,40-41H,9-12H2,1-8H3,(H,34,42)(H,35,45)(H,36,44)(H,37,47)(H,38,46)(H,39,43)(H,48,49)(H4,31,32,33);1H3,(H,3,4)/t16-,18+,19+,20+,21+,22+,23+;/m1./s1 |
InChI Key |
BNIGJPXTYOMANJ-VPIDPRQISA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O.CC(=O)O |
Canonical SMILES |
CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















